Anhalonidine
Anhalonidine
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
17627-77-9
VCID:
VC21038685
InChI:
InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1
SMILES:
CC1C2=C(C(=C(C=C2CCN1)OC)OC)O
Molecular Formula:
C12H17NO3
Molecular Weight:
223.27 g/mol
Anhalonidine
CAS No.: 17627-77-9
Cat. No.: VC21038685
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available. |
|---|---|
| CAS No. | 17627-77-9 |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
| Standard InChI | InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | PRNZAMQMBOFSJY-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O |
| SMILES | CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
| Canonical SMILES | CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator